

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

basic properties

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Compound of Interest

Compound Name: 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

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An In-depth Technical Guide to **2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile**

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This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development interested in the basic properties and potential applications of **2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile**.

Core Compound Profile

Chemical Identity

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is a synthetic organic compound characterized by a diaryl ether linkage. The structure features a benzonitrile ring substituted with a fluorine atom and a 4-(methylthio)phenoxy group.

- IUPAC Name: 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile[1]
- CAS Number: 148901-52-4[1][2]
- Molecular Formula: C₁₄H₁₀FNOS[1]
- Molecular Weight: 259.3 g/mol [1]

Structural Significance in Medicinal Chemistry

The architectural features of this molecule are noteworthy from a drug discovery perspective. The nitrile group is a versatile pharmacophore found in over 30 approved pharmaceuticals, often engaging in dipole interactions or acting as a bioisostere for other functional groups.^[3] The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like pKa. The diaryl ether moiety provides a flexible yet stable scaffold, common in many classes of therapeutic agents, including kinase inhibitors. The terminal methylthio group offers a potential site for metabolic transformation and can participate in specific interactions within protein binding pockets.

Physicochemical and Safety Data

Understanding the fundamental properties of a compound is critical for its application in research and development.

Tabulated Physicochemical Properties

Property	Value	Source(s)
Appearance	Liquid	[1]
Melting Point	68°C	[1]
Boiling Point	363.4±37.0 °C (Predicted)	[4]
Density	1.24±0.1 g/cm ³ (Predicted)	[4]
Solubility	<p>Predicted to be soluble in organic solvents such as DMSO, DMF, and alcohols.</p> <p>Low aqueous solubility is expected.</p>	N/A

Safety and Handling Profile

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

- Signal Word: Warning[\[1\]](#)

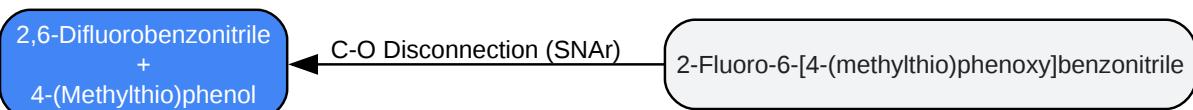
- Hazard Statements:[[1](#)]
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.
- Precautionary Measures:[[1](#)]
 - P260: Do not breathe dust/fume/gas/mist/vapours/spray.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/protective clothing and eye/face protection.
 - P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
 - P302+P352: IF ON SKIN: Wash with plenty of water and soap.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization Workflow

The synthesis of **2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile** is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The logical disconnection point is the ether bond, which simplifies the target molecule into two commercially available or readily synthesized starting materials: 2,6-difluorobenzonitrile and 4-(methylthio)phenol. This is a common and reliable strategy for constructing diaryl ethers.



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Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

This protocol outlines the synthesis through a base-mediated SNAr reaction.

Objective: To synthesize **2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile**.

Materials:

- 4-(Methylthio)phenol
- 2,6-Difluorobenzonitrile
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Deionized Water
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

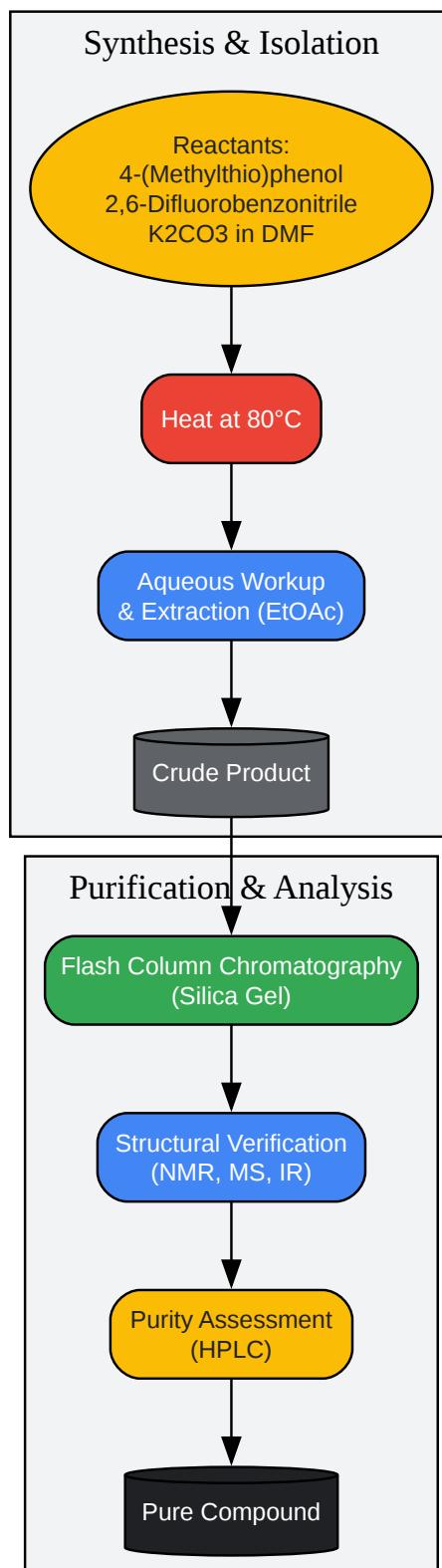
Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)phenol (1.0 equivalent) and anhydrous DMF.
- Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

- Formation of Phenoxide: Stir the mixture at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt should be observed.
- Addition of Electrophile: Add 2,6-difluorobenzonitrile (1.05 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing deionized water.
 - Extract the aqueous phase three times with ethyl acetate.
 - Combine the organic extracts and wash with brine.
- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product requires purification, followed by structural verification.



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Caption: Standard workflow from synthesis to final product.

Purification:

- The crude material is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

Characterization:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure and connectivity. ^{19}F NMR should be used to confirm the presence of the fluorine atom.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Potential Applications in Drug Discovery

While specific biological activity for **2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile** is not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic areas.

- Kinase Inhibition: The diaryl ether core is a privileged scaffold in many kinase inhibitors used in oncology. The substituents on either phenyl ring can be modified to achieve potency and selectivity against specific kinases.
- Enzyme Inhibition: The benzonitrile group is a key feature in several enzyme inhibitors, including aromatase inhibitors for estrogen-dependent diseases and dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes.[3][5]
- Materials Science: Fluorinated benzonitrile derivatives have also been explored for applications in materials science, such as in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs).[6]

This compound represents a valuable building block or starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Its synthesis is straightforward, allowing for the generation of analogs to explore structure-activity relationships (SAR).

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